N,N-Didesethyl Sunitinib Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

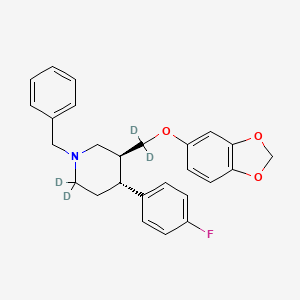

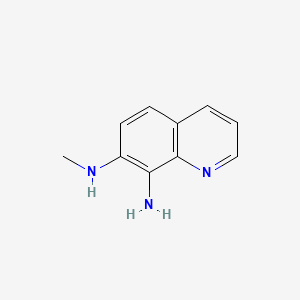

N,N-Didesethyl Sunitinib Hydrochloride is a biochemical used for proteomics research . It is a major active metabolite of an anticancer drug sunitinib . It has a similar kinase inhibitory effect as sunitinib . In patients, plasma sunitinib and N-desethyl sunitinib account for 42% and 24%, respectively .

Synthesis Analysis

N,N-Didesethyl Sunitinib Hydrochloride is a metabolite of sunitinib . Sunitinib is a potent, ATP-competitive VEGFR, PDGFRβ, and KIT inhibitor .Molecular Structure Analysis

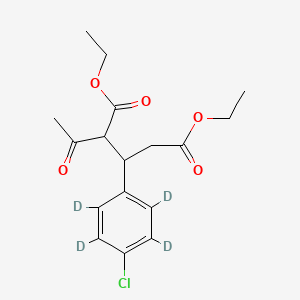

The molecular formula of N,N-Didesethyl Sunitinib Hydrochloride is C18H19FN4O2•HCl . Its molecular weight is 378.83 .Chemical Reactions Analysis

Sunitinib inhibits cellular signaling by targeting multiple RTKs. These include all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R). Sunitinib also inhibits KIT (CD117), the RTK that drives the majority of GISTs .Physical And Chemical Properties Analysis

N,N-Didesethyl Sunitinib Hydrochloride is a dark yellow to orange solid . It is stable and slightly soluble in DMSO and methanol when heated . It should be stored in powder form at -20°C for 3 years or at 4°C for 2 years . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Applications De Recherche Scientifique

Oncology Research

N,N-Didesethyl Sunitinib Hydrochloride is a major active metabolite of the anticancer drug Sunitinib . It is used in oncology research to study the effects of Sunitinib on receptor tyrosine kinases . It possesses potent inhibitory activity against multiple kinases and has potential therapeutic applications in the treatment of various cancers .

Inhibitor of Multiple Receptor Tyrosine Kinases

This compound is known to be an effective inhibitor of multiple receptor tyrosine kinases . It is used to study the effects of Sunitinib on receptor tyrosine kinases and to investigate the potential therapeutic applications of these compounds in treating various cancers .

Pharmacological Research

N,N-Didesethyl Sunitinib Hydrochloride is used as a pharmacological tool for research purposes . It is used to study the effects of Sunitinib on receptor tyrosine kinases and to investigate the potential therapeutic applications of these compounds in treating various cancers .

Inhibition of VEGFR, PDGFR, and c-KIT

This compound is a potent inhibitor of multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT . It is also known to inhibit FLT3 and RET kinase activity, making it a promising candidate for the treatment of cancers that are driven by these kinases .

Active Metabolite of Sunitinib

N,N-Didesethyl Sunitinib Hydrochloride is known to be an active metabolite of Sunitinib and has been shown to possess similar pharmacological properties as its parent compound .

AMPK Inhibition

N,N-Didesethyl Sunitinib Hydrochloride is an effective AMPK inhibitor, with IC50 values of 393nM and 141nM for AMPKα1 and AMPK2 respectively .

Safety And Hazards

It is recommended to avoid contact with skin, eyes, and clothing, as well as ingestion and inhalation . Prolonged or repeated exposure should be avoided . In case of accidental contact, rinse thoroughly with large amounts of water and remove contaminated clothing and shoes . In case of ingestion, wash out the mouth with water if the person is conscious .

Propriétés

IUPAC Name |

N-(2-aminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O2.ClH/c1-9-15(22-10(2)16(9)18(25)21-6-5-20)8-13-12-7-11(19)3-4-14(12)23-17(13)24;/h3-4,7-8,22H,5-6,20H2,1-2H3,(H,21,25)(H,23,24);1H/b13-8-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLBSVCHUWKNAB-MGAWDJABSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)NCCN)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Didesethyl Sunitinib Hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6](/img/no-structure.png)

![1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563559.png)

![1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563560.png)